4-Propargylthiomorpholine 1,1-Dioxide

Übersicht

Beschreibung

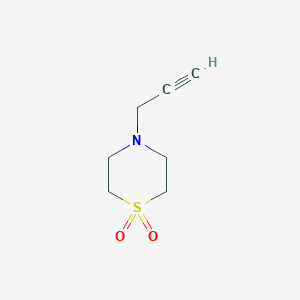

4-Propargylthiomorpholine 1,1-Dioxide is a heterocyclic compound with the molecular formula C7H11NO2S. It is characterized by a thiomorpholine ring substituted with a propargyl group and an additional dioxide functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propargylthiomorpholine 1,1-Dioxide typically involves the oxidation of 4-(prop-2-yn-1-yl)thiomorpholine. One common method includes the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The reaction mixture is stirred for several hours, followed by workup procedures involving extraction and purification to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Propargylthiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.

Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Propargylthiomorpholine 1,1-Dioxide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and click chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical intermediates

Wirkmechanismus

The mechanism of action of 4-Propargylthiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. The propargyl group can undergo click reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Thiomorpholine: Lacks the propargyl and dioxide functionalities.

Thiomorpholine-1,1-Dioxide: Similar structure but without the propargyl group.

4-Methylthiomorpholine 1,1-Dioxide: Contains a methyl group instead of a propargyl group.

Uniqueness: Its ability to participate in click chemistry and undergo various oxidation and reduction reactions sets it apart from other thiomorpholine derivatives .

Biologische Aktivität

4-Propargylthiomorpholine 1,1-Dioxide (PTM) is a compound that has garnered attention in biomedical research due to its unique chemical structure and potential biological activities. This article explores the biological activity of PTM, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring with a propargyl group and a sulfone functional group. Its molecular formula is CHNS. The presence of the propargyl group enhances its reactivity, making it suitable for various chemical modifications and applications in drug development.

Recent studies have highlighted several mechanisms through which PTM exerts its biological effects:

- Anti-inflammatory Activity : PTM has been shown to modulate immune responses, particularly in reducing foreign body reactions associated with implantable materials. In a study involving alginate formulations, PTM was part of formulations that mitigated pericapsular fibrotic overgrowth (PFO), indicating its potential in enhancing biocompatibility of implants .

- Lipid Modulation : PTM influences lipid deposition profiles on biomaterials. Research indicates that PTM-functionalized surfaces exhibit altered phospholipid and fatty acid compositions, which are crucial for modulating immune responses to implanted devices . This modulation can enhance the hydrophilicity of surfaces, thereby affecting cell adhesion and migration.

- Cellular Interactions : Studies using murine macrophages demonstrated that PTM influences cellular behaviors such as adhesion and spreading on modified surfaces. This suggests that PTM can be utilized to engineer surfaces that promote favorable immune responses .

Therapeutic Applications

The unique properties of PTM have led to its exploration in various therapeutic contexts:

- Bioengineering : PTM is being investigated for use in hybrid bioelectronic systems designed for the controlled delivery of therapeutic agents. These systems leverage engineered cells that respond to optogenetic signals, potentially allowing for precise control over drug delivery in clinical settings .

- Wound Healing : Due to its anti-inflammatory properties, PTM may play a role in enhancing wound healing processes by modulating immune cell activity and promoting tissue regeneration.

Table 1: Summary of Key Studies Involving PTM

Detailed Findings

- Lipid Composition Analysis : In a study analyzing lipid deposition on implant surfaces, PTM-modified materials exhibited approximately 400% more phospholipids than control conditions. This was significant for improving the immune-evasive properties of implants .

- Immune Cell Interaction Studies : Single-cell RNA sequencing revealed distinct transcriptional profiles in immune cells interacting with PTM-functionalized surfaces compared to non-functionalized controls. This indicates that PTM can alter immune cell activation states, potentially leading to reduced inflammation .

- Long-term Studies : In long-term studies involving the implantation of alginate spheres containing PTM, researchers observed sustained functional viability of encapsulated islets without significant fibrotic overgrowth over four months .

Eigenschaften

IUPAC Name |

4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZIZOYSYHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380442 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-03-2 | |

| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide a useful building block in medicinal chemistry?

A: 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, also known as 4-propargylthiomorpholine 1,1-dioxide, is a versatile compound containing a propargyl group that can undergo click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of 1,2,3-triazoles. [, ] Researchers have utilized this reactivity to synthesize a variety of novel 1,4-disubstituted 1,2,3-triazole derivatives with potential biological activity. [, ]

Q2: What are the potential applications of the 1,2,3-triazole derivatives synthesized using 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide?

A: Studies have shown that some of the synthesized 1,2,3-triazole derivatives, incorporating the 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide moiety, exhibit promising antimicrobial activity. [, ] For instance, certain derivatives demonstrated excellent antibacterial activity against Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis, surpassing the effectiveness of standard drugs like penicillin and streptomycin. [] Additionally, some derivatives showed moderate antifungal activity compared to amphotericin B. [] This highlights the potential of these compounds as lead structures for the development of novel antimicrobial agents. Further research is needed to explore their full therapeutic potential and to determine their safety and efficacy in vivo.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of these 1,2,3-triazole derivatives?

A: While the provided research papers do not delve into detailed SAR studies, they do highlight that the antimicrobial activity of the 1,2,3-triazole derivatives varies depending on the substituents attached to the triazole ring. [, ] This suggests that modifications to the triazole substituents can significantly influence the biological activity, offering opportunities for further optimization of their potency and selectivity. Future research focusing on systematic SAR studies would be crucial for designing more potent and specific antimicrobial agents based on this scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.